Cetrimonium tosylate
Overview
Description
Cetrimonium tosylate: is a quaternary ammonium compound, specifically a cationic surfactant, widely used in various industrial and scientific applications. It is known for its excellent antiseptic properties and is commonly used in personal care products, such as shampoos and conditioners, due to its ability to reduce static and improve hair manageability .
Mechanism of Action
Target of Action
Cetrimonium tosylate, also known as cetrimonium, is a quaternary ammonium cation . Its primary targets are bacteria and fungi, against which it acts as an effective antiseptic .
Mode of Action
This compound interacts with its targets by disrupting their cell membranes. It affects membrane permeability, causing ‘leaking’ of essential cell constituents, which leads to cell death . This disruption is primarily driven by electrostatic interactions .
Biochemical Pathways
It is known that the compound disrupts the cell membranes of bacteria and fungi, leading to leakage of essential cell constituents and ultimately cell death
Result of Action
The primary result of this compound’s action is the death of target organisms (bacteria and fungi) due to disruption of their cell membranes . This makes it an effective antiseptic for topical use .
Biochemical Analysis
Biochemical Properties
Cetrimonium tosylate is known to interact with various biomolecules. It is a quaternary ammonium cation, and its salts are used as antiseptics . The nature of these interactions is largely due to the compound’s structure, which allows it to disrupt bacterial membranes .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to disrupt symmetric and asymmetric bilayers, representative of inner and outer bacterial membranes . This disruption can lead to cell death, demonstrating the compound’s influence on cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its ability to disrupt cellular structures. It has been shown to disrupt bacterial membranes through a process involving adsorption, assimilation, and defect formation . This disruption is driven by electrostatic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetrimonium tosylate is synthesized by the reaction of cetyltrimethylammonium chloride with p-toluenesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions involve maintaining a temperature range of 20-30°C and a pH of 6-8 .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where cetyltrimethylammonium chloride and p-toluenesulfonic acid are mixed under controlled conditions. The mixture is then subjected to filtration and drying processes to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Cetrimonium tosylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is an excellent leaving group . It can also participate in micelle formation in aqueous solutions, which is a characteristic behavior of surfactants .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Micelle Formation: Involves the use of water as the solvent, and the concentration of this compound is maintained above its critical micelle concentration.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be cetyltrimethylammonium hydroxide.
Micelle Formation: The product is the formation of micelles, which are spherical aggregates of surfactant molecules in aqueous solutions.
Scientific Research Applications
Chemistry: Cetrimonium tosylate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates .
Biology: In biological research, it is used for cell lysis and DNA extraction due to its ability to disrupt cell membranes .
Medicine: this compound is employed in antiseptic formulations for its antimicrobial properties, making it useful in wound care and disinfectant products .
Industry: In the cosmetic industry, it is a key ingredient in hair conditioners and shampoos, providing conditioning effects and reducing static electricity in hair .
Comparison with Similar Compounds
Cetrimonium chloride: Another quaternary ammonium compound used as a surfactant and antiseptic.
Cetrimonium bromide: Similar in structure and function, used in DNA extraction and as an antiseptic.
Behentrimonium chloride: A longer-chain analogue used in hair conditioners.
Uniqueness: Cetrimonium tosylate is unique due to the presence of the tosylate group, which enhances its solubility and effectiveness as a phase transfer catalyst. Its ability to form micelles also makes it particularly useful in applications requiring surfactant properties .
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMRZONIDDFOGF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883325 | |
Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-32-9 | |
Record name | Cetyltrimethylammonium tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetrimonium tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyltrimethylammonium toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETRIMONIUM TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P489GK6AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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